N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFTVMQPTWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-methoxy-3-methylbenzyl chloride, cyclopropanamine, base (NaOH or K2CO3) | The benzyl chloride is reacted with cyclopropanamine in the presence of a base to neutralize the generated HCl and drive the substitution reaction. |
| 2 | Solvent: dichloromethane or toluene | Organic solvent provides a medium for the reactants to interact effectively. |
| 3 | Temperature: ambient to reflux | Reaction temperature is adjusted to balance reaction rate and minimize side reactions. |
| 4 | Work-up: extraction, washing, and purification | The product is isolated by standard organic work-up procedures including extraction, drying, and purification by chromatography or crystallization. |
This method yields N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine with good purity and moderate to high yields.
Research Findings and Optimization
- The reaction is typically optimized by controlling the base quantity and choice of solvent to maximize nucleophilic substitution efficiency.
- Temperature control is crucial; reactions conducted at room temperature or slightly elevated temperatures yield better selectivity.
- The use of potassium carbonate as a base in toluene or dichloromethane is common, balancing reactivity and minimizing side reactions.
- Purification techniques such as column chromatography or recrystallization ensure high purity of the final product.
- No significant side reactions are reported under these conditions, indicating a robust synthetic protocol.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 4-methoxy-3-methylbenzyl chloride, cyclopropanamine |
| Reaction Type | Nucleophilic substitution |
| Base Used | Sodium hydroxide, potassium carbonate |
| Solvent | Dichloromethane, toluene |
| Temperature | Ambient to reflux |
| Reaction Time | Several hours (typically 4-24 h) |
| Work-up | Extraction, drying, purification by chromatography or crystallization |
| Yield | Moderate to high (dependent on conditions) |
| Purity | High after purification |
| Alternative Routes | Use of boronic acid intermediates for related syntheses (palladium-catalyzed cross-coupling) |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamines.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structural characteristics allow for various chemical transformations, making it a versatile reagent in laboratories.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids. |
| Reduction | Can be reduced to yield corresponding amines or alcohols. |
| Substitution Reactions | Methoxy or methyl groups can be replaced by other substituents. |
Research indicates that N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Ongoing research evaluates its effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
Case Study: Antimicrobial Activity
A study tested this compound against several bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Case Study: Cancer Cell Line Research
In vitro studies on human cancer cell lines indicated that this compound may induce apoptosis through mitochondrial pathways, suggesting potential as an anticancer agent.
Pharmaceutical Applications
In the pharmaceutical realm, this compound is explored as a potential pharmaceutical intermediate for drug development:
- Drug Metabolism Studies : Understanding how it affects cytochrome P450 enzymes could lead to insights into drug interactions and metabolism.
- Neurotransmitter Modulation : Its inhibition of monoamine oxidase may elevate neurotransmitter levels, impacting mood and behavior.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved .
Biological Activity
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring and a methoxy-substituted aromatic moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor or modulator of certain receptors, particularly in the central nervous system (CNS).
Key Mechanisms:
- Dopaminergic Activity: The compound may influence dopamine receptor pathways, potentially impacting mood and cognitive functions.
- Serotonergic Effects: It might also interact with serotonin receptors, which are crucial for regulating mood and anxiety.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines, suggesting potential anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of proliferation |
| A549 | 18 | Cell cycle arrest at G2/M phase |
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Notably, studies indicate:
- Weight Management: In high-fat diet-induced obesity models, administration of the compound resulted in significant weight loss and improved metabolic profiles.
- Neuroprotective Effects: Animal studies suggest potential neuroprotective effects, with improvements in cognitive function observed in treated subjects.
Case Studies
-
Weight Loss Efficacy:
A study conducted on mice demonstrated that this compound significantly reduced body weight and improved glucose tolerance compared to control groups. The reduction in adipose tissue mass was accompanied by a decrease in serum triglycerides. -
Neuroprotection:
Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro tests showed reduced levels of reactive oxygen species (ROS) when cells were treated with the compound prior to exposure to oxidative stressors.
Comparison with Similar Compounds
Structural and Molecular Data
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- SMILES : COC1=C(C=C(C=C1)C)CNC2CC2
- Key Features: The 4-methoxy-3-methylphenyl group introduces moderate lipophilicity and electronic effects due to the electron-donating methoxy group.
Structural analogs and synthesis pathways for similar compounds are discussed in the literature, particularly in hydrogenation and coupling reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:
Pharmacological and Toxicological Considerations
- Target Compound: No direct pharmacological data are available, but methoxy-substituted benzylamines are often intermediates in drug development (e.g., impurities in formoterol synthesis) .
Discussion of Key Trends
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance solubility and amine basicity, whereas electron-withdrawing groups (e.g., nitro) reduce basicity and alter reactivity .
- Halogenation : Halogens (Cl, Br, F) improve metabolic stability and facilitate further functionalization in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine, and how are intermediates characterized?
- Methodological Answer : A common route involves reductive amination or catalytic hydrogenation of imine intermediates. For example, N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine can be hydrogenated using platinum catalysts to yield the target compound . Intermediate characterization typically employs H/C NMR and high-resolution mass spectrometry (HRMS), as demonstrated in analogous cyclopropanamine syntheses .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the cyclopropane ring and substituent positions, with H NMR signals for the cyclopropane protons typically appearing between δ 0.5–1.5 ppm. HRMS validates the molecular formula (e.g., [M+H]+ peaks), while IR spectroscopy identifies functional groups like methoxy C-O stretches (~1250 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) advise using nitrile gloves, chemical safety goggles, and fume hoods to minimize inhalation risks. In case of spills, adsorbents like dry sand should be used, and decomposition products (e.g., CO, NO) require monitoring under high-temperature conditions .
Advanced Research Questions
Q. How can crystallographic data discrepancies in cyclopropanamine derivatives be resolved?
- Methodological Answer : Structural ambiguities (e.g., disorder in the cyclopropane ring) are addressed using software like SHELXL for refinement, which applies restraints to bond lengths and angles. WinGX integrates tools for Fourier map analysis and thermal parameter adjustments, improving model accuracy . For visualization, ORTEP-3 aids in identifying steric clashes or misassigned atoms .
Q. What experimental strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) may enhance stereochemical control, as reported in related cyclopropane syntheses .
Q. How do computational methods aid in predicting the compound’s reactivity and stability?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as cyclopropane ring-opening under acidic conditions. Molecular dynamics simulations model stability in solvents, while ACD/Labs Percepta estimates physicochemical properties (e.g., logP) for solubility optimization .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data in literature?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD values) require cross-referencing in vivo studies with standardized OECD guidelines. In vitro assays (e.g., Ames test for mutagenicity) and dose-response curves clarify thresholds. Peer-reviewed SDS from multiple suppliers (e.g., Combi-Blocks, Ambeed) provide comparative hazard data .
Q. What methodologies validate the compound’s biological activity in DNA packaging studies?
- Methodological Answer : Electrophoretic mobility shift assays (EMSAs) quantify DNA binding affinity. Fluorescence-based assays (e.g., ethidium bromide displacement) measure intercalation efficiency, while circular dichroism (CD) monitors conformational changes in DNA helices upon compound interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
